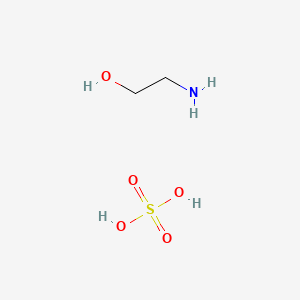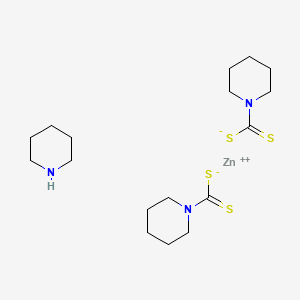
8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of a fluorobenzoyl group adds to its reactivity and potential for diverse chemical interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled conditions to ensure the correct formation of the spiro structure.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction. This involves reacting the spirocyclic core with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Modifications and Purification: The final compound is purified through recrystallization or chromatography techniques to obtain the desired purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the spirocyclic core. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoyl derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its spirocyclic structure and fluorobenzoyl group, which can mimic certain biological molecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. The fluorobenzoyl group is known for enhancing the bioavailability and metabolic stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
作用機序
The mechanism of action of 8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group can form hydrogen bonds and hydrophobic interactions, while the spirocyclic core provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 8-(3-(4-Chlorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl
- 8-(3-(4-Methylbenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl
Uniqueness
Compared to similar compounds, 8-(3-(4-Fluorobenzoyl)propyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane HCl is unique due to the presence of the fluorine atom in the benzoyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
102504-25-6 |
|---|---|
分子式 |
C19H26ClFN2O3 |
分子量 |
384.9 g/mol |
IUPAC名 |
8-[4-(4-fluorophenyl)-4-oxobutyl]-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C19H25FN2O3.ClH/c1-14-19(25-18(24)21(14)2)9-12-22(13-10-19)11-3-4-17(23)15-5-7-16(20)8-6-15;/h5-8,14H,3-4,9-13H2,1-2H3;1H |
InChIキー |
XILOGGVQEWBPKP-UHFFFAOYSA-N |
正規SMILES |
CC1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)OC(=O)N1C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


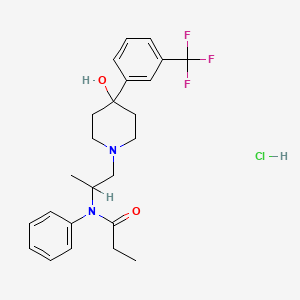

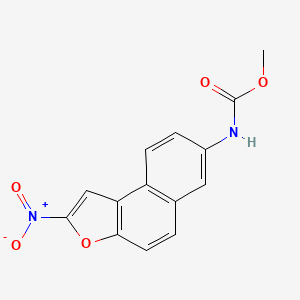
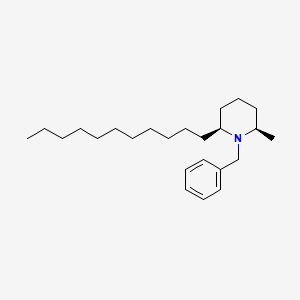
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
